Cloxyfonac

Vue d'ensemble

Description

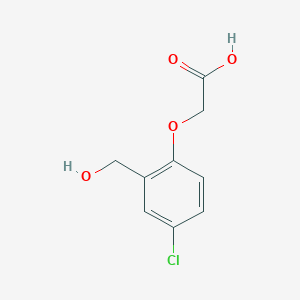

Cloxyfonac, également connu sous le nom d’acide [4-chloro-2-(hydroxyméthyl)phénoxy]acétique, est un herbicide synthétique et un régulateur de croissance des plantes. Il est généralement formulé sous forme de sel de sodium et est très soluble dans l’eau. Le this compound est utilisé pour contrôler la croissance de diverses plantes et est connu pour sa toxicité modérée pour les poissons et les invertébrés aquatiques .

Applications De Recherche Scientifique

Cloxyfonac has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its effects on plant growth and development.

Medicine: Investigated for its potential neurotoxic effects and its role as a plant growth regulator.

Industry: Used in the agricultural industry to control plant growth and improve crop yields

Safety and Hazards

Mécanisme D'action

Le cloxyfonac exerce ses effets en interférant avec l’équilibre hormonal de la plante, en ciblant spécifiquement les voies de l’auxine. Il imite l’action des hormones végétales naturelles, ce qui entraîne une croissance incontrôlée et la mort éventuelle de la plante. Les cibles moléculaires comprennent les récepteurs de l’auxine et les voies de signalisation associées .

Analyse Biochimique

Biochemical Properties

Cloxyfonac plays a significant role in biochemical reactions, particularly in plant systems. It interacts with various enzymes and proteins involved in plant growth and development. One of the key interactions is with the enzyme acetolactate synthase (ALS), which is crucial for the synthesis of branched-chain amino acids. This compound inhibits ALS, leading to a disruption in amino acid synthesis and ultimately affecting plant growth . Additionally, this compound interacts with proteins involved in cell wall synthesis, further contributing to its herbicidal activity .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In plant cells, it disrupts normal cell function by inhibiting key enzymes involved in amino acid synthesis. This inhibition leads to a reduction in protein synthesis, affecting cell growth and division . This compound also influences cell signaling pathways, particularly those related to stress responses, by altering the expression of stress-related genes . In animal cells, this compound has been shown to be a neurotoxicant, affecting neuronal function and potentially leading to neurotoxicity .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. This compound binds to the active site of acetolactate synthase, inhibiting its activity and preventing the synthesis of branched-chain amino acids . This inhibition leads to a cascade of effects, including reduced protein synthesis and impaired cell growth. Additionally, this compound can induce changes in gene expression, particularly genes involved in stress responses and detoxification pathways . These molecular interactions contribute to its overall herbicidal and regulatory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can vary. In in vitro studies, prolonged exposure to this compound has been associated with changes in cellular metabolism and gene expression, indicating potential long-term impacts on cell function . In in vivo studies, the stability and persistence of this compound can influence its effectiveness and potential toxicity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has minimal impact on animal health, with no significant toxic effects observed . At higher doses, this compound can induce toxic effects, including neurotoxicity and organ damage . Threshold effects have been observed, where a specific dosage level triggers adverse effects, highlighting the importance of dosage regulation in its application . These findings underscore the need for careful consideration of dosage levels in both agricultural and laboratory settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to amino acid synthesis and detoxification. It interacts with enzymes such as acetolactate synthase, inhibiting its activity and disrupting the synthesis of branched-chain amino acids . Additionally, this compound can influence metabolic flux by altering the levels of key metabolites involved in detoxification pathways . These interactions can affect overall metabolic balance and contribute to its herbicidal activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and organelles, where it exerts its effects . The distribution of this compound within tissues can influence its overall effectiveness and potential toxicity.

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. It is primarily localized in the cytoplasm and can be directed to specific organelles through targeting signals and post-translational modifications . This localization allows this compound to interact with key enzymes and proteins involved in its mode of action. The specific compartments where this compound accumulates can influence its effectiveness and potential impacts on cellular function.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le cloxyfonac est synthétisé par une série de réactions chimiques impliquant la chloration et l’hydroxylationL’étape finale implique l’estérification du groupe hydroxyméthyle avec de l’acide acétique .

Méthodes de production industrielle

La production industrielle de this compound implique généralement des réacteurs chimiques à grande échelle où les conditions de réaction sont soigneusement contrôlées pour garantir un rendement et une pureté élevés. Le processus comprend des étapes telles que la chloration, l’hydroxylation et l’estérification, suivies de la purification et de la cristallisation pour obtenir le produit final .

Analyse Des Réactions Chimiques

Types de réactions

Le cloxyfonac subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former les quinones correspondantes.

Réduction : Les réactions de réduction peuvent convertir le this compound en ses alcools correspondants.

Substitution : Les réactions de substitution nucléophile peuvent remplacer l’atome de chlore par d’autres groupes fonctionnels.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.

Substitution : Des nucléophiles comme le méthylate de sodium et l’hydroxyde de potassium sont couramment utilisés.

Principaux produits

Oxydation : Quinones et autres dérivés oxydés.

Réduction : Alcools et autres dérivés réduits.

Substitution : Divers acides phénoxyacétiques substitués.

Applications de la recherche scientifique

Le this compound a une large gamme d’applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme réactif en synthèse organique et comme étalon en chimie analytique.

Biologie : Étudié pour ses effets sur la croissance et le développement des plantes.

Médecine : Enquête sur ses effets neurotoxiques potentiels et son rôle de régulateur de croissance des plantes.

Industrie : Utilisé dans l’industrie agricole pour contrôler la croissance des plantes et améliorer les rendements des cultures

Comparaison Avec Des Composés Similaires

Le cloxyfonac est similaire aux autres dérivés de l’acide phénoxyacétique tels que :

MCPA (acide 2-méthyl-4-chlorophénoxyacétique) : Utilisé comme herbicide.

2,4-D (acide 2,4-dichlorophénoxyacétique) : Un autre herbicide largement utilisé.

Dicamba (acide 3,6-dichloro-2-méthoxybenzoïque) : Connu pour son utilisation dans le contrôle des mauvaises herbes à feuilles larges.

Le this compound est unique en raison de sa structure chimique spécifique, qui lui permet d’être très efficace en tant que régulateur de croissance des plantes et herbicide. Sa toxicité modérée et son mode d’action spécifique en font un outil précieux dans les pratiques agricoles .

Propriétés

IUPAC Name |

2-[4-chloro-2-(hydroxymethyl)phenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO4/c10-7-1-2-8(6(3-7)4-11)14-5-9(12)13/h1-3,11H,4-5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJRUTGDCLVIVRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CO)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00213294 | |

| Record name | Cloxyfonac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00213294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6386-63-6 | |

| Record name | Cloxyfonac | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6386-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cloxyfonac [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006386636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cloxyfonac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00213294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-chloro-2-(hydroxymethyl)phenoxy]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.352 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOXYFONAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7GUT47A0M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary effect of Cloxyfonac on eggplant production?

A: this compound is a plant growth regulator that effectively promotes fruit setting and development in eggplant, especially under unfavorable winter conditions like low light intensity and low temperature [, ].

Q2: How does this compound compare to other plant growth regulators in terms of eggplant yield?

A: Research indicates that this compound, when applied at a concentration of 490 mg⋅L⁻¹, resulted in a higher marketable yield of eggplant compared to other plant growth regulators like 4-CPA and CPPU []. While both this compound and 4-CPA showed similar effects on fruit set and development, this compound proved superior in enhancing yield.

Q3: What is the recommended application method for this compound in eggplant cultivation?

A: Studies suggest that spraying this compound at a concentration of 490 mg⋅L⁻¹ every five days is an effective and labor-saving approach for enhancing eggplant yield []. This spray interval was found to be as effective as daily spraying while requiring less labor.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-[[2-(4-methylpiperidin-1-yl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B510415.png)

![4-{[2-(Ethoxycarbonyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B510419.png)

![4-[2-(4-morpholinyl)ethyl]-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B510422.png)

![4-{[3-(Ethoxycarbonyl)-7-oxo-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B510423.png)

![18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17)-triene-10,16-dione](/img/structure/B510427.png)

![7-Bromo-6-hydroxy-2,3-dihydro[1]benzothieno[2,3-d]pyrrolo[1,2-a]pyrimidin-10(1H)-one](/img/structure/B510428.png)

![N-[3-(4-ethylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B510429.png)

![ethyl 2-acetamido-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B510431.png)

![2-(m-Tolyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-ol](/img/structure/B510440.png)